Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate

Description

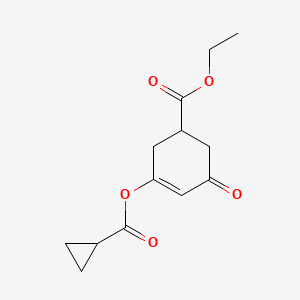

IUPAC Name: Ethyl 3-[(cyclopropylcarbonyl)oxy]-5-oxocyclohex-3-ene-1-carboxylate Molecular Formula: C₁₃H₁₆O₅ CAS Number: 199446-36-1 Structure: The compound features a cyclohex-3-ene ring with a ketone group at position 5, an ethyl carboxylate at position 1, and a cyclopropanecarbonyloxy substituent at position 3 (Figure 1). The cyclopropane moiety introduces steric strain and unique electronic effects, while the conjugated enone system (α,β-unsaturated ketone) enhances reactivity toward nucleophilic additions.

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C13H16O5/c1-2-17-12(15)9-5-10(14)7-11(6-9)18-13(16)8-3-4-8/h7-9H,2-6H2,1H3 |

InChI Key |

LTAQEJVORRDKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=CC(=O)C1)OC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclohexene Derivative Functionalization

Step 1: Synthesis of 5-oxocyclohex-3-ene-1-carboxylic acid derivative

- Starting from commercially available cyclohexene, selective oxidation at the 5-position can be achieved via oxidative functionalization using reagents such as potassium permanganate or chromium-based oxidants, yielding 5-oxocyclohex-3-ene-1-carboxylic acid (CAS: 24079-79-6).

Step 2: Esterification to form ethyl ester

- The acid is esterified with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with reflux conditions, following the classical Fischer esterification procedure, to produce ethyl 5-oxocyclohex-3-ene-1-carboxylate .

| Reagent | Conditions | Notes |

|---|---|---|

| Ethanol | Reflux with acid catalyst | To drive esterification to completion |

| Catalyst | p-toluenesulfonic acid | Catalyzes ester formation |

Step 3: Cyclopropanation to introduce the cyclopropanecarbonyloxy group

The key step involves cyclopropanation of the double bond using diazomethane derivatives or Simmons–Smith reagents, which can generate cyclopropane rings selectively.

To incorporate the carbonyloxy group, a carbonyloxy transfer reagent such as chlorocarbonates or cyclic carbonates can be employed, reacting with the cyclopropane intermediate to form the cyclopropanecarbonyloxy moiety.

Cyclopropanation Followed by Functionalization

Simmons–Smith cyclopropanation of the cyclohexene core using diiodomethane and zinc-copper couple produces a cyclopropane ring.

The cyclopropane is then functionalized with a carbonyl group via oxidation or carbonyl insertion reactions .

The carbonyloxy group can be introduced through esterification with chlorocarbonates or reaction with phosgene derivatives to form the desired ester linkage.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclopropanation | Diiodomethane + Zn-Cu | Reflux | Selective cyclopropanation of double bonds |

| Oxidation | PCC or other oxidants | Mild conditions | To introduce carbonyl functionality |

Use of Acyl Transfer Reagents

- Alternatively, pre-formed cyclopropanecarbonyl chlorides or cyclic carbonates can be reacted with the cyclohexene derivative under basic or catalytic conditions to directly install the cyclopropanecarbonyloxy group.

Reaction Scheme Summary

Cyclohexene derivative → Oxidation → Carboxylic acid derivative → Esterification → Ethyl ester → Cyclopropanation → Cyclopropanecarbonyloxy substitution

Critical Parameters and Challenges

| Aspect | Considerations | Challenges |

|---|---|---|

| Regioselectivity | Ensuring substitution occurs at the correct position | Over-oxidation or side reactions |

| Stereochemistry | Maintaining desired stereochemistry during cyclopropanation | Formation of isomers |

| Functional Group Compatibility | Compatibility of reagents with existing groups | Decomposition or unwanted reactions |

| Yield Optimization | Reaction conditions, reagent purity | Low yields due to side reactions |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct esterification + cyclopropanation | Ethanol, acid catalyst, diiodomethane, Zn-Cu | Esterification, cyclopropanation, carbonyloxy transfer | Straightforward, well-established | Multi-step, potential stereochemical issues |

| Cyclohexene oxidation + functionalization | Oxidants, chlorocarbonates | Oxidation, esterification, cyclopropanation | Utilizes available starting materials | Requires multiple steps and purification |

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohols or aldehydes.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism by which Ethyl3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclopropane and cyclohexene rings may also interact with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-(acetyloxy)-5-oxocyclohex-3-ene-1-carboxylate

IUPAC Name : Ethyl 3-(acetyloxy)-5-oxocyclohex-3-ene-1-carboxylate

Molecular Formula : C₁₁H₁₄O₅

CAS Number : 85894-65-1

Key Differences:

| Property | Target Compound (C₁₃H₁₆O₅) | Acetyloxy Analog (C₁₁H₁₄O₅) |

|---|---|---|

| Substituent at Position 3 | Cyclopropanecarbonyloxy | Acetyloxy |

| Molecular Weight | 252.26 g/mol | 226.22 g/mol |

| Hydrophobicity | Higher (cyclopropane ring) | Lower (acetyl group) |

| Reactivity | Enhanced (ring strain) | Moderate |

- Spectroscopic Differences : NMR analysis (as inferred from ) would show distinct chemical shifts in regions corresponding to the substituent (e.g., cyclopropane protons vs. acetyl methyl groups). Cyclopropane protons may exhibit upfield shifts due to ring current effects, while acetyl methyl groups resonate downfield .

(1S,5R,6S)-Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate

CAS Number : 204254-96-6

Structure : A bicyclic epoxide (7-oxabicyclo[4.1.0]heptene) with a pentanyl-oxy substituent.

Key Differences:

| Property | Target Compound (C₁₃H₁₆O₅) | Bicyclic Epoxide Analog |

|---|---|---|

| Ring System | Monocyclic (cyclohexene) | Bicyclic (epoxide + cyclohexene) |

| Functional Groups | Ketone, ester | Epoxide, ester |

| Reactivity | Ketone-driven (e.g., nucleophilic additions) | Epoxide-driven (ring-opening) |

- Reactivity Profile: The epoxide group in the bicyclic analog undergoes nucleophilic ring-opening reactions, unlike the target compound’s ketone, which is prone to enolate formation or reductions .

Lumping Strategy and Classification ()

Compounds with similar core structures (e.g., cyclohexene rings with ester/ketone groups) may be "lumped" for computational modeling. However, the cyclopropane substituent’s unique strain and reactivity likely exclude the target compound from being grouped with simpler analogs like the acetyloxy derivative. This highlights the importance of substituent-specific properties in reaction pathways and stability .

Biological Activity

Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclopropane moiety and an ester functional group, suggests various therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16O4

- Molecular Weight : 224.26 g/mol

- CAS Number : 194761-36-1

- LogP : 1.075 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors (HBA) : 3

- Hydrogen Bond Donors (HBD) : 0

- Topological Polar Surface Area (TPSA) : 69.67 Ų

Biological Activity Overview

The biological activity of Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant anticancer properties. A study conducted on human cancer cell lines revealed that Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate induces apoptosis through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with IC50 values reported between 10 to 20 µM for various cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism through which the compound may exert protective effects against chronic inflammatory diseases.

The mechanisms underlying the biological activities of Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.

- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several key studies have contributed to the understanding of this compound's biological activity:

Q & A

Q. What are the common synthetic routes for Ethyl 3-(cyclopropanecarbonyloxy)-5-oxocyclohex-3-ene-1-carboxylate, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including esterification and cyclopropane functionalization. A critical step is the introduction of the cyclopropanecarbonyloxy group via nucleophilic acyl substitution under anhydrous conditions. Key reagents include cyclopropanecarbonyl chloride and a base (e.g., triethylamine) to deprotonate the hydroxyl intermediate. Temperature control (0–5°C) is essential to minimize side reactions like hydrolysis of the ester group . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or electrophilic reactions?

The 5-oxo group enhances electrophilic reactivity at the α,β-unsaturated ketone, making it susceptible to Michael additions. The cyclopropanecarbonyloxy moiety introduces steric hindrance and electronic effects due to the strained cyclopropane ring, which can stabilize carbocation intermediates in acid-catalyzed reactions. The ethyl carboxylate group participates in hydrolysis under basic conditions, requiring pH control during storage and handling .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported crystallographic data, particularly regarding ring puckering and conformation?

Conflicting crystallographic data can arise from differences in sample preparation or dynamic conformational changes. To resolve this:

- Use Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) to quantify ring distortion .

- Combine X-ray crystallography (via SHELXL for refinement ) with DFT calculations to compare theoretical and experimental puckering amplitudes.

- Employ ORTEP-III for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. How does the cyclopropane ring influence reactivity compared to similar bicyclic derivatives?

The cyclopropane ring’s strain increases electrophilicity at the adjacent carbonyl group, enhancing reactivity in cycloadditions. Compared to unstrained analogs (e.g., ethyl cyclohexenone carboxylates), this compound shows faster kinetics in Diels-Alder reactions, as validated by NMR kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.